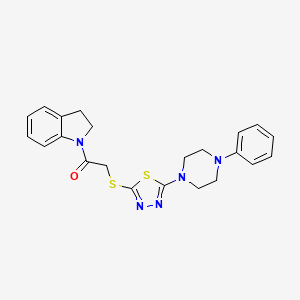

1-(Indolin-1-yl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5OS2/c28-20(27-11-10-17-6-4-5-9-19(17)27)16-29-22-24-23-21(30-22)26-14-12-25(13-15-26)18-7-2-1-3-8-18/h1-9H,10-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDGNZRRBMEVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)N4CCN(CC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone typically involves multiple steps, starting with the preparation of indolin-1-yl derivatives and phenylpiperazine intermediates. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(Indolin-1-yl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone has shown promise in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule in biological studies.

Medicine: It has been investigated for its pharmacological properties, including potential therapeutic applications.

Industry: Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which 1-(Indolin-1-yl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Observations:

- Synthesis : The target compound likely follows a pathway analogous to , where chloroacetylation of thiadiazole intermediates is followed by substitution with indoline and 4-phenylpiperazine. This contrasts with adamantane derivatives , which require specialized adamantane-thiol coupling.

- Bioactivity : While the target compound’s activity is unreported, structural analogs exhibit diverse actions:

Physicochemical Properties

Table 2: Spectral and Physical Data Comparison

Key Observations:

- The target compound’s carbonyl (C=O) and thioether (C-S) groups would likely exhibit IR peaks near 1655 cm⁻¹ and 1250–1150 cm⁻¹, respectively, as seen in .

- Adamantane derivatives show distinct NMR signals for the rigid adamantyl protons, while indole-containing analogs display aromatic indole resonances.

Biological Activity

The compound 1-(Indolin-1-yl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone (CAS Number: 1105225-80-6) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, anticancer, and anticonvulsant activities.

Chemical Structure

The compound's structure features an indoline moiety linked to a thiadiazole group through a piperazine unit. This unique arrangement is hypothesized to contribute to its diverse biological effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the phenylpiperazine and thiadiazole groups have shown promising activity against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| 1 | Moderate antibacterial activity against E. coli | |

| 2 | Enhanced potency against K. pneumoniae | |

| 3 | Significant antifungal activity |

The presence of the indoline ring is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells and increasing its efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The structural components are thought to influence cell cycle arrest and apoptosis in cancer cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 4.84 | Induces apoptosis and inhibits cell migration |

| A549 | 0.23 | PARP-1 inhibition leading to cell death |

In vitro assays reveal that the compound can significantly inhibit cell proliferation and induce cytotoxicity in cancer cell lines, suggesting its potential as an antitumor agent.

Anticonvulsant Activity

The anticonvulsant properties of related compounds have also been investigated, with findings suggesting that modifications in the piperazine structure can enhance efficacy.

| Model | Compound | Result |

|---|---|---|

| Strychnine-induced | 13 | Average survival time of 6 min (compared to phenytoin) |

| PTZ-induced | 8 | 100% protection from seizures (similar to phenobarbital) |

While specific data on the anticonvulsant activity of the target compound is limited, the structural similarities with known anticonvulsants suggest potential effectiveness.

Case Studies

A case study involving a series of piperazine derivatives demonstrated that modifications at specific positions significantly impacted biological activity. For instance, substituents on the phenyl group were systematically varied to optimize LpxH inhibition, leading to enhanced antibacterial effects against resistant strains of bacteria.

Q & A

Q. What are the key synthetic routes and critical reaction parameters for synthesizing 1-(Indolin-1-yl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone?

Methodological Answer: The synthesis typically involves three stages:

Thiadiazole Core Formation : Cyclization of thiosemicarbazides with carboxylic acids or derivatives under acidic conditions (e.g., POCl₃) at 90°C .

Piperazine-Indoline Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the 4-phenylpiperazine and indoline moieties. Solvents like DMF or acetonitrile with K₂CO₃ as a base are used .

Thioether Linkage : Reaction of a thiol-containing intermediate with chloroethanone derivatives under reflux in ethanol .

Q. Critical Parameters :

- Temperature control (70–90°C) to avoid side reactions.

- Catalyst selection (e.g., Pd catalysts for coupling reactions).

- Purification via column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and bond connectivity (e.g., distinguishing thiadiazole S–C–N peaks) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H]⁺ for C₂₃H₂₄N₆OS₂) .

- Infrared Spectroscopy (IR) : Identification of functional groups like C=O (1680–1720 cm⁻¹) and C–S (650–750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing by-product formation?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps .

- Catalyst Optimization : Use Pd(OAc)₂/Xantphos for efficient C–N bond formation, reducing unreacted intermediates .

- By-Product Mitigation :

- Add molecular sieves to absorb water in cyclization reactions .

- Employ gradient cooling during crystallization to isolate pure product .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in neuropharmacological studies?

Methodological Answer:

- Analog Synthesis : Modify the phenylpiperazine group (e.g., electron-withdrawing substituents) to assess dopamine receptor affinity .

- In Vitro Assays :

- Radioligand binding assays (D₂/D₃ receptors) .

- Functional cAMP modulation tests to evaluate GPCR activity .

- Computational Docking : Use AutoDock Vina to predict binding poses in dopamine receptor active sites .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

Methodological Answer:

- Pharmacokinetic Profiling :

- Assess bioavailability via LC-MS/MS plasma analysis .

- Monitor metabolite formation (e.g., sulfoxide derivatives) that may alter activity .

- Dose-Response Refinement : Use log-dose curves to identify efficacy thresholds in animal models .

- BBB Permeability Studies : Apply in situ perfusion models to evaluate CNS penetration .

Q. What computational methods effectively predict binding affinity with neurological targets?

Methodological Answer:

- Molecular Docking : Glide SP/XP protocols (Schrödinger) for preliminary affinity ranking against serotonin 5-HT₆ receptors .

- Molecular Dynamics (MD) Simulations :

- 100-ns simulations in Desmond to assess protein-ligand stability (e.g., RMSD < 2 Å) .

- MM-GBSA calculations to quantify binding free energy (ΔG < -40 kcal/mol) .

- QSAR Modeling : Use MOE descriptors (e.g., logP, polar surface area) to correlate structural features with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.